molecular formula C14H17F3N2O2 B1527628 Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 801306-50-3

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Cat. No.: B1527628
CAS No.: 801306-50-3
M. Wt: 302.29 g/mol
InChI Key: DQVIVZNMWIIJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates It features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, which is then subjected to a series of reactions to introduce the trifluoromethyl group and the piperidine ring. The final step involves esterification to form the ethyl ester.

    Preparation of Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like potassium carbonate.

    Formation of Piperidine Ring: The intermediate product is then reacted with piperidine under reflux conditions to form the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.

    Biological Studies: It is employed in studies investigating the interaction of trifluoromethylated compounds with biological systems.

Mechanism of Action

The mechanism of action of Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylate: Similar structure but with a phenyl ring instead of a pyridine ring.

    Ethyl 1-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylate: Contains a benzyl group instead of a pyridine ring.

Uniqueness

Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its phenyl and benzyl analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.

Properties

IUPAC Name

ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-5-8-19(9-6-10)12-11(14(15,16)17)4-3-7-18-12/h3-4,7,10H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVIVZNMWIIJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.